7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 8-position is modified by introducing a thioether group using a suitable thiol and an alkylating agent.
Hydroxyethylation: The hydroxyethyl group is introduced via an alkylation reaction using ethylene oxide or a similar reagent.
Methylation: The 1,3-dimethyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the purine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the purine ring or benzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their interactions with nucleic acids and enzymes. This compound could be investigated for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.
Medicine
Medicinally, purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for its potential therapeutic applications in these areas.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups and their positions on the purine ring. These modifications can confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
7-benzyl-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-13-12(14(22)19(2)16(18)23)20(15(17-13)24-9-8-21)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCSQCCQRLTHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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